(R)-1-Phenylprop-2-yn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylprop-2-yn-1-yl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a phenyl group attached to a propynyl acetate moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-yn-1-yl acetate typically involves the esterification of ®-1-Phenylprop-2-yn-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-1-Phenylprop-2-yn-1-yl acetate can be achieved through continuous flow processes. These methods offer better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylprop-2-yn-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield ®-1-Phenylprop-2-yn-1-ol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: ®-1-Phenylprop-2-yn-1-ol and acetic acid.
Reduction: ®-1-Phenylprop-2-yn-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
®-1-Phenylprop-2-yn-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Phenylprop-2-yn-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological pathways. The phenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butanoate: Another ester with a pleasant smell, used in flavorings.
Phenylacetate: Similar structure but lacks the propynyl group, used in various chemical syntheses.
Uniqueness
®-1-Phenylprop-2-yn-1-yl acetate is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[(1R)-1-phenylprop-2-ynyl] acetate |
InChI |
InChI=1S/C11H10O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h1,4-8,11H,2H3/t11-/m1/s1 |
InChI Key |
RIUOEWCMERGVQY-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C#C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.